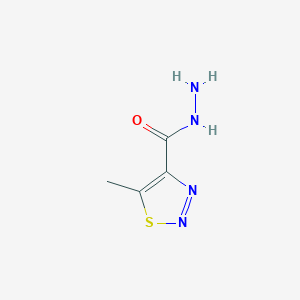

5-Methyl-1,2,3-thiadiazole-4-carbohydrazide

Overview

Description

Synthesis Analysis

The synthesis of 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide is mentioned in a patent . It is used as a key intermediate in the synthesis of pharmaceutical compounds, especially fezolinetant and deuterated fezolinetant .Molecular Structure Analysis

The molecular formula of 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide is C4H6N4OS . The InChI code is 1S/C4H6N4OS/c1-2-6-4(10-8-2)3(9)7-5/h5H2,1H3,(H,7,9) .Physical And Chemical Properties Analysis

3-Methyl-1,2,4-thiadiazole-5-carbohydrazide is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications

Antioxidant, Antitumor, and Antimicrobial Activities

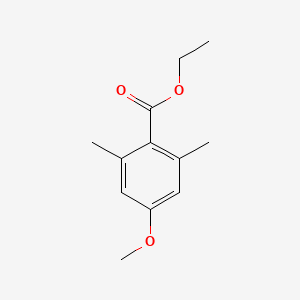

5-Methyl-1,2,3-thiadiazole-4-carbohydrazide derivatives have been synthesized and shown to exhibit significant antioxidant, antitumor, and antimicrobial activities. The structure-activity relationship (SAR) indicates that substitutions at specific positions on the phenyl ring enhance these activities. For example, electron-donating methoxy and methyl substitutions have shown excellent free radical scavenging effects, while electron-withdrawing substitutions like fluoro, chloro, and bromo have demonstrated enhanced cytotoxic and antimicrobial activities (Paulrasu et al., 2014).

Pesticide Development

Derivatives of 5-Methyl-1,2,3-thiadiazole-4-carbohydrazide have been identified as active substructures for novel pesticide development. Studies have shown that certain compounds within this category exhibit excellent anti-TMV (Tobacco Mosaic Virus) activity and induction activity, surpassing some existing pesticides (Mao et al., 2012).

Microwave-Assisted Synthesis

A series of novel urea derivatives containing 1,2,3-thiadiazole moiety have been synthesized using microwave-assisted condensation reactions. This method offers advantages such as high yields and environmentally friendly processes, highlighting the practicality of synthesizing these compounds (Zhai et al., 2015).

Anticancer Agents

Compounds incorporating 5-Methyl-1,2,3-thiadiazole-4-carbohydrazide have been evaluated as potential anticancer agents. Their structures and the mechanisms of their formation have been elucidated, and in vitro MTT assays indicate significant anticancer activity against specific cancer cell lines (Gomha et al., 2017).

Antiviral Activities Against COVID-19

Studies have synthesized novel thiadadiazole derivatives incorporating 1,2,3-triazole moiety and evaluated their potential against COVID-19. These derivatives showed good docking scores to the COVID-19 main protease, suggesting their potential as antiviral agents in combating the disease (Rashdan et al., 2021).

Antimicrobial Activity

Several studies have focused on the synthesis of new heterocyclic compounds containing the 1,2,3-thiadiazole moiety, exhibiting significant antimicrobial activities. These activities were observed mainly against Gram-positive bacteria, indicating their potential use in developing new antimicrobial agents (Paruch et al., 2021).

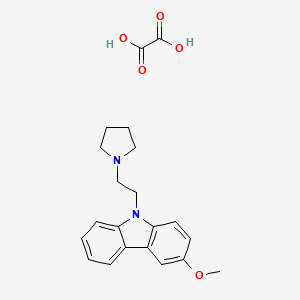

Antidepressant Activity

Benzimidazole-based thiadiazole and carbohydrazide conjugates have been synthesized and evaluated for their antidepressant effects. They have shown potent inhibition of glycogen synthase kinase-3β, with some compounds exhibiting significant antidepressant activity in vivo (Khan et al., 2016).

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-methylthiadiazole-4-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4OS/c1-2-3(4(9)6-5)7-8-10-2/h5H2,1H3,(H,6,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQBISBKMVYROIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NS1)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20669370 | |

| Record name | 5-Methyl-1,2,3-thiadiazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20669370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-1,2,3-thiadiazole-4-carbohydrazide | |

CAS RN |

4137-63-7 | |

| Record name | 5-Methyl-1,2,3-thiadiazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20669370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

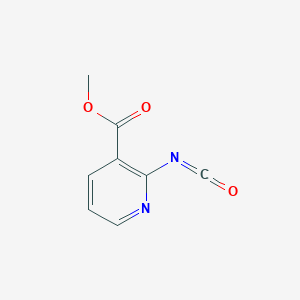

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]propanoate](/img/structure/B3352028.png)

![1H-Benz[e]indolium, 3-(2-carboxyethyl)-1,1,2-trimethyl-, bromide](/img/structure/B3352045.png)

![3-chloro-5-methyl-10H-pyridazino[3,4-b]quinoxaline](/img/structure/B3352056.png)